2-(5-Methylhexoxycarbonyl)benzoic acid

説明

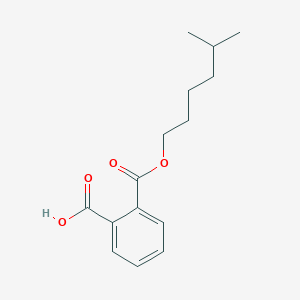

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a 5-methylhexyl group through an oxycarbonyl linkage.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 5-methylhexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, employing industrial-scale chromatography or distillation techniques .

化学反応の分析

Types of Reactions

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitrobenzoic acids, bromobenzoic acids, and sulfonic acids.

科学的研究の応用

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

作用機序

The mechanism of action of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, it has been shown to increase the levels of superoxide dismutase, catalase, and glutathione-S-transferase, which are important antioxidant enzymes .

類似化合物との比較

Similar Compounds

- 2-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid

- 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid

- 2-{[(4-Methylheptyl)oxy]carbonyl}benzoic acid

Uniqueness

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 5-methylhexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

生物活性

2-(5-Methylhexoxycarbonyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its biological activity, particularly in the field of entomology. This compound exhibits significant effects on mosquito populations, specifically targeting species such as Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi. This article delves into the biological activity of this compound, examining its mechanisms, biochemical pathways, and potential applications.

The primary mechanism of action for this compound involves its interaction with various biochemical pathways that lead to increased oxidative stress and enhanced detoxification processes in target organisms.

-

Target Organisms : The compound is particularly lethal to mosquitoes, causing high mortality rates in a dose-dependent manner. The observed mortality percentages for Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi were recorded as follows:

- Aedes aegypti: 96%, 82%, 69%, 50%, and 34%

- Culex quinquefasciatus: 86%, 72%, 56%, 43%, and 44%

- Anopheles stephensi: 100%, 90%, 83%, 70%, and 56%.

-

Biochemical Pathways : The compound enhances the activity of key enzymes involved in oxidative stress response:

- Superoxide Dismutase (SOD) : Protects against superoxide toxicity.

- Catalase : Breaks down hydrogen peroxide.

- α, β Esterase : Plays a role in detoxification.

- Glutathione-S-transferase (GST) : Involved in the conjugation of glutathione to various substrates for detoxification.

Research Findings

Recent studies have characterized the biological activity of this compound through various experimental approaches.

Case Studies

- Entomological Studies : Research conducted on the efficacy of this compound against mosquito larvae showed promising results. The compound was isolated from Bacillus pumilus and demonstrated a significant reduction in larval survival rates when exposed to varying concentrations.

- Toxicological Assessments : Toxicity studies indicated that the compound did not induce adverse effects at effective doses, suggesting a favorable safety profile for potential applications in pest control.

Applications

The unique properties of this compound make it suitable for various applications:

- Pest Control : Its effectiveness against mosquito populations positions it as a potential candidate for developing environmentally friendly insecticides.

- Biochemical Research : The compound's ability to modulate enzyme activities related to oxidative stress makes it valuable for studying biochemical pathways and potential therapeutic targets.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with similar benzoic acid derivatives:

| Compound Name | Target Organisms | Mortality Rate (%) | Unique Features |

|---|---|---|---|

| This compound | Aedes aegypti, Culex quinquefasciatus, Anopheles stephensi | Up to 100% | High efficacy, low toxicity |

| 2-(2-Ethylhexoxycarbonyl)benzoic acid | Various insects | Moderate | Less hydrophobic |

| 2-(3-Methylpentyl)benzoic acid | Limited studies | Low | Less effective against mosquitoes |

特性

IUPAC Name |

2-(5-methylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEXECONEPQHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913546 | |

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92135-04-1, 97906-34-8 | |

| Record name | Mono-5-methylhexylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092135041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。